5-(1-methylcyclopropoxy)-1H-indazole
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Overview
Description
5-(1-methylcyclopropoxy)-1H-indazole is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a 1-methylcyclopropoxy group attached to an indazole ring, which imparts distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of 5-(1-methylcyclopropoxy)-1H-indazole, also known as MLi-2, is the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that plays a significant role in several cellular processes, including vesicle trafficking, autophagy, and mitochondrial function .
Mode of Action
this compound interacts with its target, LRRK2, by inhibiting its kinase activity . This inhibition is achieved through the compound’s exceptional potency in a purified LRRK2 kinase assay in vitro . The interaction results in the dephosphorylation of LRRK2 pSer935, a process that can be monitored in a cellular assay .
Biochemical Pathways
The inhibition of LRRK2 by this compound affects several biochemical pathways. These include pathways involved in Parkinson’s disease, a neurodegenerative disorder associated with mutations in the LRRK2 gene . The compound’s action on LRRK2 can also influence other pathways, such as those involved in autophagy and mitochondrial function .
Pharmacokinetics
The pharmacokinetic properties of this compound include its ability to inhibit LRRK2 in both the central and peripheral nervous system following acute oral and subchronic dosing . The compound’s impact on bioavailability is demonstrated by its ability to maintain brain and plasma exposures greater than 100 times the in vivo plasma IC50 for LRRK2 kinase inhibition over a 15-week period .
Result of Action
The molecular and cellular effects of this compound’s action include dose-dependent central and peripheral target inhibition over a 24-hour period, as measured by the dephosphorylation of pSer935 LRRK2 . Morphologic changes in the lung, consistent with enlarged type II pneumocytes, were observed in MitoPark mice treated with the compound .
Biochemical Analysis
Biochemical Properties
5-(1-methylcyclopropoxy)-1H-indazole is an indazole derivative . Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
It is known that indazole derivatives can have a wide range of effects on cells, depending on their specific structures and functional groups .
Molecular Mechanism
It is known to be an inhibitor of leucine-rich repeat kinase 2 (LRRK2) , which plays a role in cellular processes such as vesicle trafficking, autophagy, and mitochondrial function .
Temporal Effects in Laboratory Settings
It is known that the compound MLi-2, which is structurally similar to this compound, exhibits exceptional potency in a purified LRRK2 kinase assay in vitro .
Metabolic Pathways
Indazole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that LRRK2, which this compound inhibits, is partially present in the outer mitochondrial membrane fraction .
Subcellular Localization
It is known that the amount of LRRK2 in the mitochondrial fraction increases upon stimulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methylcyclopropoxy)-1H-indazole typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the 1-methylcyclopropoxy Group: This step involves the reaction of the indazole derivative with 1-methylcyclopropanol under suitable conditions to introduce the 1-methylcyclopropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-methylcyclopropoxy)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(1-methylcyclopropoxy)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine (MLi-2): A potent and selective LRRK2 kinase inhibitor.
1-methylcyclopropene: A cyclopropene derivative used as a synthetic plant growth regulator.
Uniqueness
5-(1-methylcyclopropoxy)-1H-indazole is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit LRRK2 kinase activity with high selectivity makes it a valuable compound in the study of Parkinson’s disease and other neurological disorders.
Properties
IUPAC Name |
5-(1-methylcyclopropyl)oxy-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-11(4-5-11)14-9-2-3-10-8(6-9)7-12-13-10/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQLPLOOZQDHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)OC2=CC3=C(C=C2)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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